molecular formula C27H22FN5O4 B2502019 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide CAS No. 1111017-97-0

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B2502019
CAS RN: 1111017-97-0
M. Wt: 499.502
InChI Key: UUMQDFACFOEDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule that may have potential applications in medicinal chemistry due to the presence of several pharmacophore groups such as the 1,2,4-oxadiazole, imidazole, and benzamide moieties. These structural features are often associated with a variety of biological activities, which could include antitumor, antibacterial, and fluorescence properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-phenylbenzothiazoles, which share some structural similarities with the target compound, was achieved by reacting o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Similarly, the synthesis of 3H-imidazo[4,5-e][2,1]benzoxazoles involved the reaction of 1-alkyl-5-nitro-1Hbenzimidazoles with benzyl cyanide in a basic methanol solution . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate functional groups at the necessary positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by spectroscopic methods such as UV-vis, IR, 1H NMR, 13C NMR, and possibly NOESY, as these techniques were used to establish the structures of similar compounds . These methods provide information about the electronic environment of the molecule, the presence of specific functional groups, and the overall molecular conformation.

Chemical Reactions Analysis

The compound's chemical reactivity could be inferred from related structures. For example, the fluorophores in the 3H-imidazo[4,5-e][2,1]benzoxazoles series underwent thermal rearrangement to new 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides . This suggests that the target compound might also undergo similar rearrangements or other reactions depending on the conditions, such as the presence of nucleophiles or electrophiles, pH, temperature, and solvent.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would likely include high thermal stability and solubility in polar organic solvents, as observed with fluorinated poly(1,3,4-oxadiazole-ether-imide)s . The presence of dimethoxy groups suggests increased solubility in organic solvents compared to non-methoxylated analogs. The compound's optical properties, such as fluorescence, could be significant due to the presence of the 1,2,4-oxadiazole and imidazole rings, which are known to contribute to such properties in similar compounds .

Scientific Research Applications

Synthesis and Derivative Development

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide and its derivatives have been a subject of interest in synthetic chemistry. Research has focused on synthesizing and exploring the properties of such compounds. For example, Kamble, Latthe, and Badami (2007) detailed the synthesis of related 3/4-phenylene bisheterocycles, including 1,3,4-oxadiazol-2-ones, demonstrating the diverse potential of these compounds in chemical synthesis (Kamble, Latthe, & Badami, 2007).

Anticancer Activity

Significant research has been done on the anticancer properties of related compounds. Ravinaik et al. (2021) synthesized and evaluated N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their effectiveness against various cancer cell lines, revealing potential therapeutic applications (Ravinaik et al., 2021).

Antibacterial Activity

The antibacterial potential of compounds within this chemical class is also noteworthy. For instance, Darekar et al. (2020) studied derivatives of related structures for their effectiveness against various bacterial strains, contributing to the understanding of these compounds' potential in antibacterial treatments (Darekar et al., 2020).

Antioxidant Properties

The antioxidant capabilities of compounds similar to N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide have been explored. Kerimov et al. (2012) synthesized and analyzed the antioxidant properties of related compounds, providing insights into their potential uses in combating oxidative stress (Kerimov et al., 2012).

Enzyme Inhibition and Microbial Activity

Other research has focused on the enzyme inhibition and microbial activity of related compounds. Menteşe, Ülker, and Kahveci (2015) synthesized benzimidazole derivatives containing rings like 1,3,4-oxadiazole and assessed their enzyme inhibitory, antimicrobial, and antioxidant activities, highlighting the multifaceted potential of these compounds (Menteşe, Ülker, & Kahveci, 2015).

Antiepileptic Activity

In the realm of neurological disorders, compounds related to N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide have been studied for their antiepileptic properties. Rajak et al. (2013) synthesized novel series of 1,3,4-oxadiazoles and evaluated their anticonvulsant activities, providing insights into potential applications in treating epilepsy (Rajak et al., 2013).

Future Directions

The study of this compound could be an interesting area of research, given its complex structure and the potential for interesting chemical and biological properties. Future work could involve synthesizing the compound and studying its properties in more detail .

properties

IUPAC Name

N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O4/c1-35-22-11-19(12-23(13-22)36-2)26(34)30-21-9-3-17(4-10-21)14-33-15-24(29-16-33)27-31-25(32-37-27)18-5-7-20(28)8-6-18/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMQDFACFOEDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.